molecular formula C9H7BrO2 B11805824 (6-Bromobenzofuran-3-YL)methanol

(6-Bromobenzofuran-3-YL)methanol

Cat. No.: B11805824
M. Wt: 227.05 g/mol
InChI Key: LICYEZDSEBLAQX-UHFFFAOYSA-N
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Description

(6-Bromobenzofuran-3-YL)methanol is a chemical compound with the molecular formula C9H7BrO2. It is a derivative of benzofuran, a heterocyclic compound known for its diverse biological activities. The presence of a bromine atom at the 6th position and a methanol group at the 3rd position of the benzofuran ring makes this compound unique and of interest in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Bromobenzofuran-3-YL)methanol typically involves the bromination of benzofuran followed by the introduction of a methanol group. One common method is the bromination of benzofuran using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The brominated intermediate is then subjected to a Grignard reaction with formaldehyde to introduce the methanol group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

(6-Bromobenzofuran-3-YL)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(6-Bromobenzofuran-3-YL)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (6-Bromobenzofuran-3-YL)methanol involves its interaction with various molecular targets. The bromine atom and methanol group contribute to its reactivity and ability to form hydrogen bonds with biological molecules. This compound can inhibit the activity of certain enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    Benzofuran: The parent compound without the bromine and methanol groups.

    6-Bromobenzofuran: Lacks the methanol group.

    3-Hydroxybenzofuran: Lacks the bromine atom.

Uniqueness

(6-Bromobenzofuran-3-YL)methanol is unique due to the presence of both the bromine atom and methanol group, which enhance its reactivity and potential biological activities. The combination of these functional groups allows for a wide range of chemical modifications and applications in various fields .

Properties

Molecular Formula

C9H7BrO2

Molecular Weight

227.05 g/mol

IUPAC Name

(6-bromo-1-benzofuran-3-yl)methanol

InChI

InChI=1S/C9H7BrO2/c10-7-1-2-8-6(4-11)5-12-9(8)3-7/h1-3,5,11H,4H2

InChI Key

LICYEZDSEBLAQX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)OC=C2CO

Origin of Product

United States

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